Integracin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

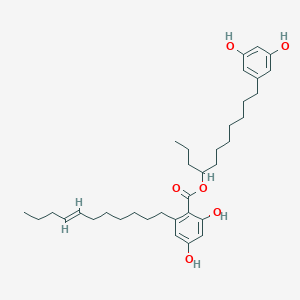

Integracin C is a benzoate ester obtained by the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxy benzoic acid which is also substituted by a undec-7-en-1-yl group at position 6. It is isolated from Cytonaema sp. and has anti-HIV-1 activity. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a member of resorcinols and a benzoate ester.

Aplicaciones Científicas De Investigación

Biological Role of Integrin C

Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. They are critical for various physiological processes, including:

- Cell Migration: Integrins mediate the movement of cells across the ECM, which is essential in wound healing and immune responses.

- Signal Transduction: They transmit signals from the ECM to the cell interior, influencing cellular behavior and gene expression.

- Tissue Development and Repair: Integrins are involved in tissue architecture maintenance and repair mechanisms.

Therapeutic Applications

Integrin C has been targeted in various therapeutic contexts:

Cancer Therapy

Integrin C plays a significant role in tumor progression and metastasis. Targeting integrins can inhibit cancer cell migration and invasion.

- Case Study: A study demonstrated that blocking Integrin C with specific antibodies reduced tumor growth and metastasis in mouse models of breast cancer. This suggests potential for integrin antagonists as adjunct therapies in oncology .

Cardiovascular Diseases

Integrins are implicated in cardiovascular diseases due to their role in platelet aggregation and vascular inflammation.

- Case Study: Research involving the integrin αIIbβ3 antagonist showed a significant reduction in thrombotic events during percutaneous coronary interventions (PCI). In clinical trials, patients receiving these antagonists had fewer adverse cardiac events compared to controls .

Inflammatory Bowel Disease (IBD)

Integrins α4β7 and α4β1 have been targeted to reduce inflammation in IBD.

- Case Study: Natalizumab, an antibody targeting α4 integrins, has shown efficacy in treating multiple sclerosis and Crohn's disease. However, it carries risks of serious side effects like progressive multifocal leukoencephalopathy (PML) . Vedolizumab, another integrin antagonist, has emerged as a safer alternative for IBD treatment .

Future Directions in Research

The ongoing research focuses on:

- Novel Integrin Antagonists: Development of new drugs targeting different integrins to enhance specificity and reduce side effects.

- Combination Therapies: Exploring the efficacy of combining integrin inhibitors with other therapeutic agents to improve treatment outcomes in cancer and autoimmune diseases.

- Personalized Medicine Approaches: Tailoring integrin-targeted therapies based on individual patient profiles to maximize therapeutic benefits while minimizing risks.

Data Tables

The following table summarizes key findings from recent studies on Integrin C applications:

| Application Area | Therapeutic Agent | Major Findings | Adverse Effects |

|---|---|---|---|

| Cancer | Integrin C Antagonists | Reduced tumor growth and metastasis | None reported |

| Cardiovascular Diseases | αIIbβ3 Antagonists | 35% fewer thrombotic events post-PCI | Major bleeding risk |

| Inflammatory Bowel Disease | Natalizumab | Significant clinical remission rates | Risk of PML |

| Inflammatory Bowel Disease | Vedolizumab | Effective without PML risk | Minimal adverse effects |

Propiedades

Fórmula molecular |

C35H52O6 |

|---|---|

Peso molecular |

568.8 g/mol |

Nombre IUPAC |

11-(3,5-dihydroxyphenyl)undecan-4-yl 2,4-dihydroxy-6-[(E)-undec-7-enyl]benzoate |

InChI |

InChI=1S/C35H52O6/c1-3-5-6-7-8-9-10-13-16-20-28-24-31(38)26-33(39)34(28)35(40)41-32(18-4-2)21-17-14-11-12-15-19-27-22-29(36)25-30(37)23-27/h6-7,22-26,32,36-39H,3-5,8-21H2,1-2H3/b7-6+ |

Clave InChI |

LYMWNVVWPGMTHS-VOTSOKGWSA-N |

SMILES |

CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |

SMILES isomérico |

CCC/C=C/CCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |

SMILES canónico |

CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.